molecular formula C13H18N6O2 B8386188 2,6-Dimorpholino-9H-purine CAS No. 7494-71-5

2,6-Dimorpholino-9H-purine

Cat. No.: B8386188
CAS No.: 7494-71-5
M. Wt: 290.32 g/mol
InChI Key: QOMAEQWURQWFMP-UHFFFAOYSA-N
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Description

2,6-Dimorpholino-9H-purine is a synthetic purine derivative characterized by morpholino substituents at the 2- and 6-positions of the purine core. Morpholino groups (C₄H₈NO) are six-membered heterocyclic rings containing oxygen and nitrogen, conferring unique electronic and steric properties.

Properties

CAS No.

7494-71-5

Molecular Formula

C13H18N6O2

Molecular Weight

290.32 g/mol

IUPAC Name

4-(2-morpholin-4-yl-7H-purin-6-yl)morpholine

InChI

InChI=1S/C13H18N6O2/c1-5-20-6-2-18(1)12-10-11(15-9-14-10)16-13(17-12)19-3-7-21-8-4-19/h9H,1-8H2,(H,14,15,16,17)

InChI Key

QOMAEQWURQWFMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=N3)N4CCOCC4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Purine Derivatives

Key structural analogs include chloro-, aryl-, and ribofuranosyl-substituted purines. The substituents at the 2-, 6-, and 9-positions critically influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Stability and Reactivity

  • Thermal Stability: Aryl and ribofuranosyl derivatives (8a/b) require protective groups (e.g., tert-butyldimethylsilyl) to prevent degradation during synthesis . Morpholino groups are less labile than acetylated sugars, suggesting better stability under physiological conditions.
  • Reactivity in Metal Complexation: 9-Deazapurine forms stable copper complexes, whereas morpholino-substituted purines may exhibit different coordination behaviors due to competing nitrogen lone pairs .

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